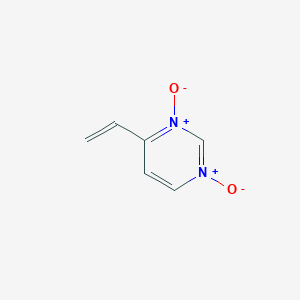
4-Ethenyl-1,3-dioxidopyrimidine-1,3-diium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-1,3-dioxidopyrimidine-1,3-diium is a chemical compound belonging to the pyrimidine family, characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-1,3-dioxidopyrimidine-1,3-diium typically involves the reaction of ethenylpyrimidine with oxidizing agents under controlled conditions. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reaction is usually carried out in an acidic medium to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions, such as temperature, pressure, and pH. The use of automated systems and advanced monitoring techniques ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyl-1,3-dioxidopyrimidine-1,3-diium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and nitric acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be employed.
Substitution: Halogenation reactions using chlorine, bromine, or iodine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 4-Ethenyl-1,3-dioxo-2,5-dihydropyrimidine-1,3-diium.
Reduction: Formation of ethenylpyrimidine derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-Ethenyl-1,3-dioxidopyrimidine-1,3-diium has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of nucleotide analogs and their interactions with biological macromolecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Ethenyl-1,3-dioxidopyrimidine-1,3-diium exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Ethenyl-1,3-dioxidopyrimidine-1,3-diium is compared with other similar compounds to highlight its uniqueness:
Pyrimidine, 1,3-dioxide: Similar structure but lacks the ethenyl group.
2,4-Dioxo-1,3-diazinane: Similar oxidation state but different heterocyclic ring structure.
4-Ethyl-1,3-dioxo-2,5-dihydropyrimidine-1,3-diium: Similar core structure but different substituent group.
Properties
CAS No. |
68091-09-8 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
4-ethenyl-1,3-dioxidopyrimidine-1,3-diium |
InChI |
InChI=1S/C6H6N2O2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 |
InChI Key |
OWKPGTRRNZEYON-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=[N+](C=[N+](C=C1)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




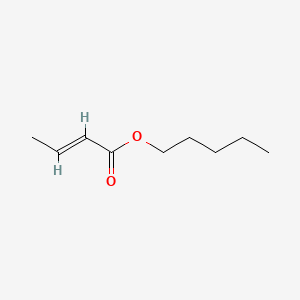
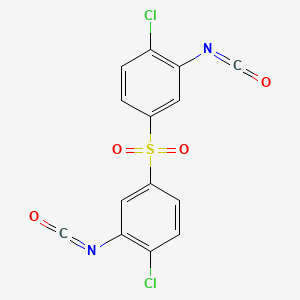
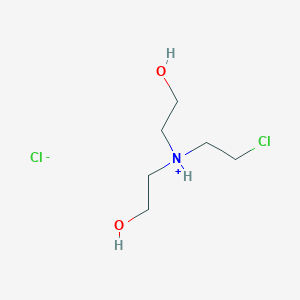
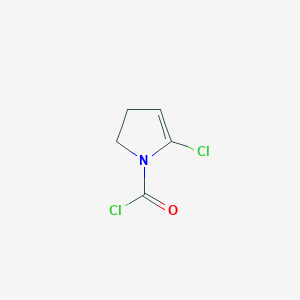
![(1S,5S)-1-[(2R)-6-methylhept-5-en-2-yl]-4-methylidenebicyclo[3.1.0]hexane](/img/structure/B15349199.png)
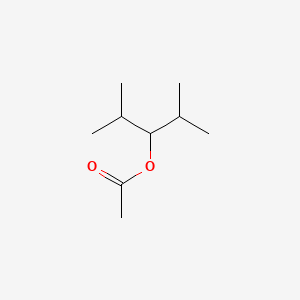
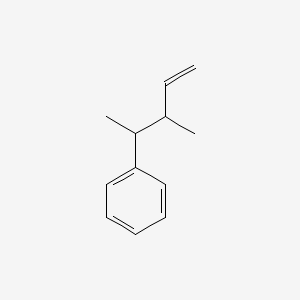

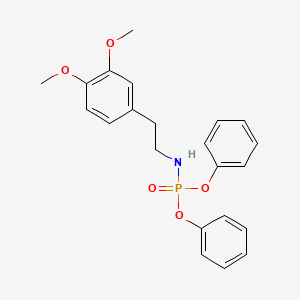

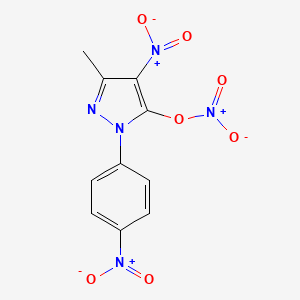
![Hydroperoxymethyl(trimethyl)azanium;3,7,7-trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate](/img/structure/B15349243.png)
